molecular formula C11H17BrO5 B14612040 Diethyl 3-bromo-4-oxoheptanedioate CAS No. 59742-68-6

Diethyl 3-bromo-4-oxoheptanedioate

Cat. No.: B14612040
CAS No.: 59742-68-6
M. Wt: 309.15 g/mol
InChI Key: NAISJJKROKNKCI-UHFFFAOYSA-N
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Description

Diethyl 3-bromo-4-oxoheptanedioate (CAS 59742-68-6) is a brominated ketoester with the molecular formula C11H17BrO5 and a molecular weight of 309.15 g/mol . This compound serves as a versatile synthetic intermediate and key building block in organic synthesis, particularly for the construction of complex heterocyclic systems. Its structure, featuring both a reactive bromine and a ketone functional group, allows it to participate in various cyclization and condensation reactions. Research demonstrates that analogous 4-oxoheptanedioate esters are valuable precursors in the synthesis of nitrogen-containing heterocycles, such as those found in pyrroloquinazoline derivatives, via reactions with ortho-substituted anilines . This reactivity makes this compound a compound of significant interest for developing novel pharmacologically active structures. The bromine substituent enhances its utility as an electrophile for further functionalization. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

59742-68-6

Molecular Formula

C11H17BrO5

Molecular Weight

309.15 g/mol

IUPAC Name

diethyl 3-bromo-4-oxoheptanedioate

InChI

InChI=1S/C11H17BrO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3

InChI Key

NAISJJKROKNKCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C(CC(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies for Diethyl 3 Bromo 4 Oxoheptanedioate

Direct and Indirect Strategies for α-Bromination of β-Keto Esters and Diesters

The introduction of a bromine atom at the α-position to a carbonyl group in β-keto esters and diesters is a fundamental transformation in organic synthesis. This can be achieved through various direct and indirect electrophilic bromination methods.

Electrophilic Bromination using N-Bromosuccinimide (NBS) or Bromine

The direct α-bromination of β-dicarbonyl compounds is commonly achieved using electrophilic bromine sources such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds through the enol or enolate form of the β-keto ester, which acts as a nucleophile, attacking the electrophilic bromine.

The mechanism for the acid-catalyzed bromination of a ketone involves the initial formation of an enol. The enol then attacks a molecule of bromine, leading to the α-brominated product. This process is autocatalytic as hydrogen bromide (HBr) is generated as a byproduct, which can further catalyze the enolization.

N-Bromosuccinimide is a widely used reagent for α-bromination of ketones and β-dicarbonyl compounds. It is often preferred over molecular bromine due to its solid nature, ease of handling, and the ability to provide a low, constant concentration of bromine in the reaction mixture, which can help to minimize side reactions. The reaction with NBS can be initiated by radical initiators or proceed under ionic conditions, depending on the substrate and reaction conditions. For the bromination of β-keto esters, an ionic pathway is generally favored.

A study on the α-bromination of ketones using NBS catalyzed by ammonium (B1175870) acetate (B1210297) demonstrated efficient bromination of both cyclic and acyclic ketones. While cyclic ketones were brominated at room temperature in diethyl ether, acyclic ketones required higher temperatures (80 °C) in carbon tetrachloride to achieve good yields. tum.de

Alternative Halogenation Reagents and Conditions

Beyond traditional reagents, several alternative methods for the α-bromination of β-keto esters have been developed to improve selectivity, yield, and safety.

One such reagent is bromodimethylsulfonium bromide (BDMS), which has been shown to be a mild and highly regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. This method offers excellent yields at temperatures ranging from 0-5 °C to room temperature and avoids the use of hazardous molecular bromine and the need for a base or Lewis acid catalyst. nih.govresearchgate.net The reaction is typically carried out in dichloromethane (B109758), and the workup is straightforward, involving simple washing with water. researchgate.net

Another approach involves the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. This method is presented as a greener alternative, providing high stereoselectivity for alkenes and alkynes and regioselectivity for the α-bromination of ketones under ambient conditions. guidechem.com

Solvent-free conditions have also been explored for the bromination of β-keto esters using NBS. By triturating (grinding) NBS with the β-keto ester at room temperature, high yields of the monobrominated product can be achieved. This method is ecologically advantageous as it eliminates the need for organic solvents during the reaction, with a simple water workup to remove the succinimide (B58015) byproduct.

Regio- and Stereoselective Approaches to Bromination

The regioselectivity of the bromination of unsymmetrical β-dicarbonyl compounds is a critical aspect. In the case of Diethyl 4-oxoheptanedioate, there are two potential α-positions for bromination (C3 and C5). The acidity of the α-protons plays a significant role in determining the site of bromination. Generally, the methylene (B1212753) group flanked by the ketone and one ester group (C3) is more acidic and therefore more readily enolized and subsequently brominated than the methylene group adjacent to only the other ester group.

While achieving regioselectivity is often straightforward, controlling the stereochemistry of the newly formed stereocenter in the α-bromination of acyclic β-keto esters presents a greater challenge. Research into enantioselective α-halogenation has been extensive, though much of the success has been demonstrated with cyclic β-keto esters or specific substrates.

For instance, catalytic enantioselective chlorination and bromination of β-keto esters have been achieved using Ti(TADDOLato) complexes. While chlorination reactions showed high enantioselectivity (up to 88% ee), the corresponding bromination reactions were found to be slower and less stereoselective under similar conditions. nih.gov The development of highly enantioselective methods for the α-bromination of general acyclic β-keto diesters like Diethyl 4-oxoheptanedioate remains an area of active research.

Precursor Synthesis and Functional Group Interconversions

An alternative to direct bromination involves the synthesis of the target molecule from suitable precursors through functional group interconversions.

Derivatization from Diethyl 4-Oxoheptanedioate Analogues

The most direct precursor for the synthesis of Diethyl 3-bromo-4-oxoheptanedioate is Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate. This symmetrical β-keto diester is commercially available and can be synthesized through various methods, including the Michael addition of ethyl acrylate (B77674) to ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation, or via a one-step Michael addition between formaldehyde (B43269) and methyl acrylate. chemicalbook.comlookchem.combuketov.edu.kzchemicalbook.comcookechem.com

The synthesis of this compound would then involve the regioselective bromination at the C3 position of Diethyl 4-oxoheptanedioate using one of the methods described in section 2.1. The increased acidity of the protons at the C3 and C5 positions, being α to the ketone, makes them the primary sites for bromination over the protons α to the ester groups. Due to the symmetry of the molecule, bromination at either C3 or C5 would yield the same product.

A general procedure for the α-bromination of a β-keto ester using bromodimethylsulfonium bromide (BDMS) involves dissolving the keto ester in dichloromethane and adding BDMS at 0-5 °C or room temperature. The reaction is typically complete within 20 minutes. researchgate.net

Table 1: General Conditions for α-Bromination of β-Keto Esters

Reagent Solvent Temperature Catalyst Reference
N-Bromosuccinimide (NBS) Carbon Tetrachloride 80 °C Ammonium Acetate tum.de
Bromodimethylsulfonium bromide (BDMS) Dichloromethane 0-25 °C None nih.govresearchgate.net
NaBr/NaBrO₃ Water/Acid Ambient None guidechem.com

Approaches Involving Diethyl 3-Oxoheptanedioate as a Starting Material

Another potential precursor is Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate. researchgate.netguidechem.comchemicalbook.com This unsymmetrical β-keto diester could theoretically be converted to the target compound. However, this route would be more complex than the direct bromination of Diethyl 4-oxoheptanedioate.

The synthesis of Diethyl 3-oxoheptanedioate itself can be accomplished through various condensation reactions. One common method is the Claisen condensation of a suitable ester with an enolate.

The conversion of Diethyl 3-oxoheptanedioate to this compound would require a multi-step process. A possible, though not explicitly documented, pathway could involve the protection of the existing ketone at the 3-position, followed by the introduction of a carbonyl group at the 4-position, and finally, bromination at the 3-position. This route is considerably more convoluted and less practical than the direct bromination of Diethyl 4-oxoheptanedioate.

Table 2: Chemical Compounds Mentioned

Compound Name Synonyms
This compound Diethyl 3-bromo-4-oxopimelate
Diethyl 4-oxoheptanedioate Diethyl 4-oxopimelate
Diethyl 3-oxoheptanedioate Diethyl 3-oxopimelate
N-Bromosuccinimide NBS
Bromodimethylsulfonium bromide BDMS
Diethyl ether
Carbon tetrachloride
Dichloromethane
Sodium bromide
Sodium bromate
Ammonium acetate
Hydrogen bromide
Molecular bromine
Succinimide
Diethyl 4,4-dithiane-1,7-heptanedioate
Propanedithiol
Potassium carbonate
Tetrabutylammonium bromide
Thionyl chloride
Ethyl acrylate
Ethyl acetoacetate
Formaldehyde

Formation of the Heptanedioate (B1236134) Carbon Skeleton

The initial and crucial phase in the synthesis of this compound is the construction of its precursor, diethyl 4-oxoheptanedioate. This C7 dicarboxylic acid ester, also known as diethyl 4-oxopimelate, possesses the fundamental carbon skeleton upon which the subsequent bromination occurs. Several classical carbon-carbon bond-forming reactions can be employed for this purpose, with the Michael addition being a prominently utilized method.

One common approach involves the base-catalyzed Michael addition of an ethyl acetoacetate enolate to ethyl acrylate. In this reaction, a base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ester, ethyl acrylate, in a conjugate addition. The resulting intermediate, upon acidic workup and subsequent decarboxylation of the acetoacetate moiety, yields diethyl 4-oxoheptanedioate.

Alternative routes to the heptanedioate skeleton include the Stobbe and Dieckmann condensations. The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base. While versatile for creating alkylidene succinic acids, its direct application to form the linear skeleton of diethyl 4-oxoheptanedioate is less common. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is highly effective for forming five- or six-membered cyclic β-keto esters from adipate (B1204190) or pimelate (B1236862) esters, respectively. rsc.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com While not directly forming the acyclic diethyl 4-oxoheptanedioate, this method is fundamental in the synthesis of related cyclic structures.

Optimization and Efficiency in this compound Synthesis

The conversion of diethyl 4-oxoheptanedioate to its 3-bromo derivative is a critical step that demands precise control to ensure high selectivity and yield. This section explores the optimization of this transformation, focusing on solvent effects, catalysis, and the mitigation of side reactions.

Solvent Effects and Catalysis in Halogenation and Esterification

The choice of solvent and the potential use of a catalyst are paramount in the α-bromination of the β-keto ester, diethyl 4-oxoheptanedioate. The reaction typically proceeds via an enol or enolate intermediate, and the solvent can significantly influence the rate of enolization and the subsequent reaction with the brominating agent.

Solvent Effects:

Halogenated solvents like dichloromethane and carbon tetrachloride are frequently employed for bromination reactions. Dichloromethane is often preferred due to its lower toxicity compared to carbon tetrachloride. ucla.edu The polarity of the solvent can affect the reaction rate and selectivity. For instance, in the bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS), dichloromethane was found to be the optimal solvent, leading to excellent selectivity for the monobrominated product. libretexts.org Polar protic solvents can stabilize carbocation intermediates that might arise in certain reaction pathways, while polar aprotic solvents can enhance the reactivity of nucleophiles. organicreactions.orgorgsyn.org

SolventEffect on BrominationReference
DichloromethaneOften provides good selectivity for monobromination. libretexts.org
Carbon TetrachlorideHistorically used, but less favored due to toxicity. ucla.edu
Acetonitrile (B52724)Can lead to lower yields compared to dichloromethane in some cases. libretexts.org
Diethyl etherMay result in lower yields. libretexts.org

Catalysis:

While direct bromination with molecular bromine can be effective, it is hazardous and can lead to the formation of di-brominated byproducts. Catalytic methods are often employed to improve selectivity and safety. For instance, chiral bisoxazolinecopper(II) complexes have been developed for the catalytic asymmetric bromination of β-ketoesters, yielding optically active α-bromo-β-ketoesters with high enantioselectivities. rsc.org Although this introduces chirality, which may not be required for all applications of this compound, it highlights the potential for catalytic control. The use of an acid catalyst, such as acetic acid, has been noted in reactions involving bromo-diesters, suggesting its potential role in facilitating the reaction.

Control of Side Reactions and Impurity Formation

A primary challenge in the synthesis of this compound is the prevention of side reactions, which can lead to a mixture of products and complicate purification. The principal side reaction is di-bromination, where a second bromine atom is introduced at the α-position.

The choice of brominating agent is critical in mitigating these side reactions. While molecular bromine (Br₂) can be used, it is highly reactive and can be difficult to control. Milder and more selective brominating agents are often preferred.

Alternative Brominating Agents:

N-Bromosuccinimide (NBS): A common and convenient source of electrophilic bromine. It is a crystalline solid that is easier to handle than liquid bromine. Reactions with NBS are often initiated by a radical initiator or light, or can proceed via an ionic pathway in the presence of an acid catalyst.

Bromodimethylsulfonium bromide (BDMS): This reagent has been shown to be highly effective for the regioselective α-monobromination of β-keto esters and 1,3-diketones. organic-chemistry.orgchemicalbook.comnumberanalytics.comwikipedia.org A key advantage of BDMS is that it often does not require an added base or catalyst and can be used under mild conditions (0-5 °C or room temperature), providing excellent yields of the monobrominated product without the need for chromatographic separation. organic-chemistry.orgchemicalbook.comwikipedia.org

The careful addition of the brominating agent and precise temperature control are also crucial to prevent over-bromination. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) allows for the reaction to be stopped once the starting material is consumed, minimizing the formation of di-brominated impurities.

Development of Scalable Synthetic Protocols

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires the development of scalable, safe, and efficient protocols. Continuous flow chemistry offers significant advantages in this regard.

Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction temperature and mixing. This is particularly important for exothermic reactions like bromination, as it minimizes the risk of thermal runaways and improves product selectivity. The small reactor volume at any given time also enhances safety, especially when handling hazardous reagents like bromine.

The synthesis of related α-halo ketones has been successfully demonstrated in a continuous flow system. patsnap.com In such a setup, streams of the β-keto ester and the brominating agent can be precisely mixed and reacted in a temperature-controlled microreactor. The short residence time in the reactor can be optimized to maximize the yield of the desired monobrominated product while minimizing the formation of impurities. The output stream can then be directly quenched and worked up, or potentially purified in-line, leading to a more streamlined and automated process. This approach not only improves safety and scalability but can also lead to higher yields and purity compared to traditional batch methods.

Reactivity and Mechanistic Investigations of Diethyl 3 Bromo 4 Oxoheptanedioate

Reactivity of the α-Bromo Group

The bromine atom situated at the α-position to a carbonyl group is a key reactive site in Diethyl 3-bromo-4-oxoheptanedioate. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent ketone, which activates the carbon-bromine bond towards various transformations.

Nucleophilic Substitution Reactions (SN1, SN2, SN2') with Various Nucleophiles

The α-carbon bearing the bromine atom in α-halo ketones is a primary target for nucleophilic attack. The mechanism of this substitution is a subject of detailed study, with SN2 pathways being generally favored.

SN2 Reactions: The presence of the adjacent carbonyl group enhances the rate of SN2 reactions. stackexchange.comyoutube.com The electron-withdrawing character of the carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic. stackexchange.com Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group. stackexchange.comyoutube.com This stabilization lowers the activation energy for the backside attack by a nucleophile, making the SN2 pathway highly favorable. youtube.com A variety of nucleophiles, including halides, alkoxides, and amines, can displace the bromide ion via this mechanism. Studies on similar α-bromo ketones have shown that the reaction proceeds with inversion of configuration, a hallmark of the SN2 mechanism. masterorganicchemistry.com

SN1 Reactions: In contrast, the SN1 mechanism is generally disfavored for α-bromo ketones. youtube.com The formation of a carbocation at the α-position is destabilized by the electron-withdrawing carbonyl group. youtube.com This electronic destabilization makes the energetic barrier for carbocation formation prohibitively high under typical nucleophilic substitution conditions.

SN2' Reactions: The potential for SN2' reactions exists if the system can form a conjugated enone. While not the primary reaction pathway for saturated α-bromo ketones, in related α-bromo-α,β-unsaturated ketones, nucleophilic attack can occur at the γ-carbon, leading to a conjugated addition and displacement of the bromide. However, for this compound, which is saturated, the SN2' pathway is not a primary consideration unless elimination precedes substitution.

A comparative overview of the mechanistic pathways is presented in the table below, based on general principles of α-halo ketone reactivity.

Nucleophilic Substitution MechanismFavorability for this compoundRationale
SN1 UnfavorableDestabilization of the α-carbocation by the adjacent electron-withdrawing carbonyl group. youtube.com
SN2 FavorableEnhanced electrophilicity of the α-carbon and stabilization of the transition state by the carbonyl group. stackexchange.comyoutube.com
SN2' Unlikely (unless elimination occurs first)Requires a conjugated system, which is absent in the parent molecule.

Elimination Reactions for the Formation of α,β-Unsaturated Systems

The acidic nature of the α-hydrogen in carbonyl compounds provides a pathway for elimination reactions. In the case of this compound, treatment with a base can lead to the formation of an α,β-unsaturated keto-ester. This reaction typically proceeds via an E2 mechanism, where a base abstracts a proton from the carbon adjacent to the carbonyl group, followed by the concurrent elimination of the bromide ion. The resulting product is a conjugated system, which provides a thermodynamic driving force for the reaction.

The general scheme for this transformation is as follows:

This compound + Base → Diethyl 4-oxohept-2-enedioate + H-Base⁺ + Br⁻

The choice of base and reaction conditions can influence the yield and selectivity of the elimination product over substitution products.

Reactivity of the β-Keto Carbonyl Moiety

The β-keto carbonyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, primarily centered around its enolizable nature and the electrophilicity of the carbonyl carbon.

Enolization and Tautomerism Studies

β-Dicarbonyl compounds, including β-keto esters, are well-known to exist as a mixture of keto and enol tautomers in equilibrium. pearson.com The presence of two carbonyl groups significantly increases the acidity of the α-protons, facilitating the formation of the enol form. pearson.com The enol tautomer is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

For this compound, the presence of the electron-withdrawing bromine atom at the α-position is expected to influence the keto-enol equilibrium. The inductive effect of the bromine atom would further acidify the remaining α-proton, potentially shifting the equilibrium towards the enol form. However, steric and electronic factors of the bromine itself could also play a role.

The equilibrium between the keto and enol forms is crucial as the enol or its corresponding enolate is the reactive nucleophile in many of the reactions of the β-keto carbonyl moiety.

Nucleophilic Additions to the Carbonyl Group (e.g., Knoevenagel Condensation, Aldol (B89426) Reactions)

The carbonyl group of the β-keto moiety is electrophilic and can undergo nucleophilic addition reactions. However, due to the presence of acidic α-protons, reactions often proceed via the enolate intermediate.

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, catalyzed by a weak base. purechemistry.orgorganic-chemistry.org In principle, the enolate of this compound could act as the nucleophile in a Knoevenagel-type reaction with an aldehyde. The reaction would involve the deprotonation of the α-carbon, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield an α,β-unsaturated product. The presence of the α-bromo substituent would likely influence the reactivity of the enolate and the stability of the final product.

Aldol Reactions: The Aldol reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. masterorganicchemistry.com The enolate of this compound can participate in Aldol-type reactions, acting as the nucleophilic component. Treatment with a suitable base would generate the enolate, which can then add to an aldehyde or ketone. The resulting β-hydroxy adduct would still contain the α-bromo substituent, offering a route to highly functionalized molecules. In some cases, the initial aldol adduct can undergo subsequent dehydration to form a conjugated enone. libretexts.org

The reactivity of the β-keto carbonyl moiety is summarized in the following table:

Reaction TypeDescriptionRole of this compound
Enolization Keto-enol tautomerism leading to a more nucleophilic enol form. pearson.comThe compound exists in equilibrium with its enol tautomer.
Knoevenagel Condensation Condensation with an aldehyde or ketone via an enolate intermediate. purechemistry.orgActs as the active methylene component (enolate precursor).
Aldol Reaction Addition of its enolate to a carbonyl compound. masterorganicchemistry.comActs as the enolate precursor (nucleophile).

Cyclization Reactions Involving the Keto Group

The ketone carbonyl in this compound is a key reactive center for cyclization reactions. The electrophilic nature of the carbonyl carbon invites nucleophilic attack, while the adjacent α-carbons can be deprotonated to form enolates, which are potent nucleophiles.

One potential cyclization pathway involves the formation of heterocyclic compounds. For instance, α-haloketones are well-established precursors for the synthesis of a variety of heterocycles. beilstein-journals.org Depending on the reaction conditions and the nature of the nucleophile, the keto group can participate in the formation of rings such as furans, pyrroles, or pyrazoles. For example, the reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) ring through condensation with the ketone and subsequent displacement of the bromide.

Furthermore, intramolecular reactions can be induced. Under basic conditions, an enolate can be formed at the C-5 position, which could potentially attack the carbon bearing the bromine atom (C-3) via an intramolecular SN2 reaction. This would result in the formation of a substituted cyclopropanone (B1606653) derivative, although this is often a strained and challenging ring system to form. A more plausible pathway could involve the formation of a five-membered ring through an intramolecular aldol-type reaction if one of the ester groups were to be hydrolyzed to a carboxylic acid and then activated.

In the presence of a reducing agent and a Lewis acid, the keto group can be involved in reductive cyclization processes. For example, a reaction akin to the Luche reduction could selectively reduce the ketone to a hydroxyl group, which could then participate in intramolecular etherification or lactonization reactions. researchgate.net

Reactivity of the Ester Functionalities

The two diethyl ester groups in the molecule offer additional sites for chemical modification, including hydrolysis, transesterification, and intramolecular cyclizations.

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. pressbooks.pub Controlled, or selective, hydrolysis of one ester group over the other can be challenging but may be achieved by employing enzymatic methods. Lipases, for example, are known to catalyze the hydrolysis or transesterification of esters with high chemoselectivity and enantioselectivity, often under mild, solvent-free conditions. google.com This enzymatic approach could potentially differentiate between the two ester groups based on their steric environment.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. pressbooks.pub This reaction is typically catalyzed by an acid or a base. Similar to hydrolysis, achieving selective transesterification of one ester group in the presence of the other would likely require careful control of reaction conditions or the use of biocatalysts. google.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be chemoselective in the acylation of alcohols using β-keto esters as acyl donors. google.com

The relative reactivity of the functional groups in this compound is such that the ester groups are generally less reactive towards nucleophiles than the ketone. libretexts.org This difference in reactivity allows for selective reactions at the keto- or bromo- positions while leaving the ester groups intact.

This compound is a suitable substrate for the Dieckmann condensation, a base-promoted intramolecular cyclization of a diester to form a β-keto ester. organic-chemistry.org In this reaction, a strong base is used to deprotonate the carbon alpha to one of the ester groups (C-2 or C-6). The resulting enolate then attacks the carbonyl carbon of the other ester group, leading to the formation of a cyclic β-keto ester.

Given the structure of this compound, deprotonation at C-6 would lead to an enolate that can attack the C-1 ester carbonyl, resulting in a six-membered ring, specifically a substituted 2-oxocyclohexanecarboxylate. The presence of the bromo and oxo substituents would influence the reaction's feasibility and outcome. The alternative cyclization, involving deprotonation at C-2 and attack at the C-7 ester, would also yield a six-membered ring. The regioselectivity of the Dieckmann condensation would be influenced by the relative acidities of the α-protons at C-2 and C-6 and the stability of the resulting cyclic products.

Reaction Reagents Product Type Reference
Dieckmann CondensationStrong base (e.g., NaOEt)Cyclic β-keto ester organic-chemistry.org,
Hydrolysis (Saponification)Aqueous base (e.g., NaOH)Dicarboxylic acid pressbooks.pub
Enzymatic TransesterificationLipase, AlcoholNew ester google.com

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive centers—a bromine atom, a ketone, and two ester groups—makes chemoselectivity and regioselectivity key considerations in the reactions of this compound. libretexts.org The outcome of a reaction is highly dependent on the choice of reagents and reaction conditions.

The reactivity of the functional groups generally follows the order: α-bromoketone > ketone > ester.

Bromine: The bromine at the α-position to the ketone is activated towards nucleophilic substitution. It is a good leaving group, and the adjacent carbonyl group stabilizes the transition state of SN2 reactions. This position is also susceptible to elimination reactions to form an α,β-unsaturated ketone. libretexts.orglibretexts.org

Keto Group: The ketone is a moderately reactive electrophile, susceptible to attack by strong nucleophiles like Grignard reagents or organolithium compounds. pressbooks.pub It can also be reduced to a secondary alcohol using reagents like sodium borohydride. ncert.nic.in The α-hydrogens are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile. ncert.nic.in

Ester Groups: Esters are the least reactive of the three functional groups towards nucleophiles. libretexts.org They can be hydrolyzed under forcing conditions (strong acid or base with heat) or reduced by powerful reducing agents like lithium aluminum hydride (LiAlH4). pressbooks.pub

This hierarchy of reactivity allows for selective transformations. For example, a mild nucleophile would likely react at the C-Br bond, while a strong, non-basic nucleophile might preferentially attack the ketone carbonyl. A powerful reducing agent like LiAlH4 would likely reduce both the ketone and the esters, whereas a milder one like NaBH4 would selectively reduce the ketone. ncert.nic.in

Functional GroupRelative ReactivityTypical Reactions
α-BromineHighNucleophilic substitution, Elimination
KetoneMediumNucleophilic addition, Reduction, Enolate formation
EsterLowHydrolysis, Reduction (strong reagents)

The multi-functional nature of this compound allows for complex, multi-step transformations where the mechanistic pathway determines the final product.

One example of a complex transformation is a tandem reaction involving both the bromo and keto functionalities. For instance, treatment with a suitable nucleophile could first lead to substitution of the bromine. The newly introduced functionality could then react intramolecularly with the ketone.

Another complex transformation could be initiated by a radical reaction. For example, photoredox catalysis could be used to generate a radical at the α-position by homolytic cleavage of the C-Br bond. This radical could then undergo intramolecular addition to one of the ester carbonyls or participate in other radical-mediated cyclizations. rsc.org

A detailed mechanistic pathway for a potential transformation is the Favorskii rearrangement. Under basic conditions, an enolate could be formed at C-2, which could then displace the bromide at C-3 to form a cyclopropanone intermediate. This intermediate could then be attacked by a nucleophile (like the alkoxide from the solvent) at the carbonyl carbon, leading to the opening of the three-membered ring and the formation of a rearranged ester product.

The mechanism for the formation of an α,β-unsaturated ketone from the α-bromo ketone involves an E2 elimination. libretexts.org A non-nucleophilic, sterically hindered base like pyridine (B92270) would be used to abstract the proton at C-2, leading to the concerted elimination of HBr and the formation of a double bond between C-2 and C-3. libretexts.org

Understanding these detailed mechanistic pathways is crucial for predicting and controlling the outcome of reactions involving this versatile polyfunctional compound.

Applications of Diethyl 3 Bromo 4 Oxoheptanedioate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Advanced Organic Intermediates

The strategic placement of reactive sites in Diethyl 3-bromo-4-oxoheptanedioate makes it an ideal starting material for the synthesis of a variety of heterocyclic and carbocyclic frameworks, which are core structures in many biologically active compounds and functional materials.

Construction of Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of numerous nitrogen-containing heterocycles.

Quinolines: The synthesis of quinoline (B57606) derivatives, a class of compounds with a broad spectrum of biological activities including anticancer and antimalarial properties, can be envisioned using β-keto esters like this compound. rsc.orgtandfonline.comacs.org A general approach involves the reaction of a β-keto ester with an appropriate arylamine, such as a 2-styrylaniline, often promoted by a catalyst or promoter like iodine or manganese(III) acetate (B1210297), to induce cyclization and subsequent aromatization to the quinoline core. rsc.org The presence of the bromo substituent in this compound offers a handle for further functionalization of the resulting quinoline ring.

Pyridines: Substituted pyridines are fundamental components in medicinal chemistry and materials science. The Hantzsch pyridine (B92270) synthesis and its variations provide a classic route to these heterocycles, often utilizing β-dicarbonyl compounds. researchgate.netmdpi.com this compound, with its 1,3-dicarbonyl-like functionality, can serve as a key building block in Hantzsch-type reactions. For instance, condensation with an aldehyde and an ammonia (B1221849) source could lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The bromo and ester groups on the starting material would be incorporated into the final pyridine ring, allowing for the synthesis of highly functionalized products.

Pyrroles: Pyrroles are another important class of N-heterocycles found in many natural products and pharmaceuticals. The synthesis of functionalized pyrroles can be achieved through various methods, including those that utilize β-keto esters. rsc.orgrsc.org One potential strategy involves the reaction of this compound with an α-amino ketone or a related species, leading to a condensation and cyclization sequence to form the pyrrole (B145914) ring. The bromo substituent could influence the regioselectivity of the cyclization and provide a site for further modification.

Pyrazolones: Pyrazolones are a well-known class of heterocyclic compounds with diverse pharmacological activities, including analgesic and anti-inflammatory properties. nih.gov The classical synthesis of pyrazolones involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. nih.govnih.gov this compound is an excellent candidate for this transformation. Its reaction with hydrazine or a substituted hydrazine would readily lead to the formation of a pyrazolone (B3327878) ring, with the bromo and ester-containing side chains available for subsequent chemical manipulation.

Triazinoquinazolines: While direct synthesis of triazinoquinazolines from this compound is not extensively documented, the general reactivity of β-keto esters suggests a plausible synthetic route. The construction of the triazinoquinazoline core often involves the annulation of a triazine ring onto a quinazoline (B50416) system. A potential strategy could involve the initial synthesis of a quinazoline derivative from this compound, followed by reaction with a suitable nitrogen-containing synthon to build the triazine ring.

Formation of Substituted Carbocyclic Frameworks

The presence of multiple reactive sites in this compound also allows for its use in the construction of carbocyclic systems. Intramolecular cyclization reactions, such as aldol (B89426) or Michael additions, could be employed to form five- or six-membered rings. The bromine atom can act as a leaving group in the presence of a suitable base or can be used to generate an organometallic species for subsequent intramolecular reactions. For instance, treatment with a zinc carbenoid can lead to a chain-extension reaction, forming a γ-keto ester, which can then undergo cyclization to form a cyclopentanone (B42830) derivative. organic-chemistry.orgorgsyn.org This approach provides a pathway to substituted carbocyclic frameworks that can serve as intermediates in the synthesis of more complex molecules.

Integration into Complex Molecular Architectures

Beyond its role as a precursor to fundamental heterocyclic and carbocyclic systems, this compound can be incorporated into larger, more intricate molecular structures, such as dendrimers and multi-functionalized scaffolds.

Role in Dendrimer Synthesis and Fullerene-Rich Assemblies through Derivatization

Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branching units. The synthesis of dendrimers often relies on the use of multifunctional building blocks. While direct use of this compound in dendrimer synthesis is not widely reported, its structural features are highly amenable to such applications. Through derivatization, the ester functionalities can be used as attachment points for dendritic wedges, while the bromo-keto moiety can be transformed into other reactive groups for further branching.

In the context of fullerene chemistry, malonate derivatives are commonly used in the Bingel-Hirsch reaction to functionalize fullerenes. By modifying this compound, for example, by converting the bromo-keto portion into a malonate-like structure, it could be used to attach fullerene cages to dendritic structures, leading to the formation of fullerene-rich dendrimer assemblies. These complex architectures have potential applications in materials science and nanotechnology.

Development of Multi-functionalized Molecular Systems and Scaffolds

The ability to selectively address the different functional groups of this compound allows for the development of multi-functionalized molecular systems and scaffolds. For example, the two ester groups can be differentially hydrolyzed or converted into other functional groups, while the bromo-keto moiety can undergo a variety of transformations. This orthogonal reactivity enables the construction of complex molecules with precisely placed functionalities, which are valuable as intermediates in total synthesis or as scaffolds for combinatorial chemistry and drug discovery. The iron-catalyzed hydrogen atom transfer (HAT)-initiated Dowd–Beckwith rearrangement of β-keto esters represents a powerful method for creating cyclic and spirocyclic quaternary carbons, which could be applied to derivatives of this compound to generate complex scaffolds. acs.org

Derivatization for the Development of Chemical Probes and Tags

The reactivity of the bromo-keto moiety in this compound makes it a suitable platform for the development of chemical probes and tags. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of reporter groups such as fluorophores or biotin. Alternatively, the ketone functionality can be derivatized with hydrazines or hydroxylamines to attach fluorescent or other detectable tags. thermofisher.comthermofisher.com This would enable the use of this compound derivatives to label and track biomolecules or to study biological processes. While specific examples utilizing this exact compound are not prevalent, the underlying chemical principles for creating such probes from β-keto esters are well-established. researchgate.net

Introduction of Fluorescent Moieties or Other Reporter Groups

This compound serves as a key intermediate in the synthesis of complex molecules, including those designed to incorporate fluorescent moieties or other reporter groups. Its utility stems from the presence of multiple reactive sites: a bromine atom, a ketone, and two ester functionalities. These sites allow for a variety of chemical transformations, making it a versatile building block for constructing larger, functionalized molecules.

The bromine atom at the α-position to the ketone is particularly significant. It acts as a good leaving group in nucleophilic substitution reactions, enabling the introduction of various substituents. This reactivity is central to its application in creating molecules with reporting capabilities. For instance, a nucleophilic fluorescent dye could potentially be attached to the heptanedioate (B1236134) backbone through the displacement of the bromide.

Furthermore, the ketone and ester groups can undergo a range of reactions, such as condensation, reduction, and hydrolysis, which can be exploited to modify the core structure and attach it to other molecules or surfaces. This multi-faceted reactivity allows for the strategic construction of custom-designed reporter molecules where the this compound framework acts as a scaffold.

While direct, single-step applications of this compound for the introduction of common fluorescent labels are not extensively documented in dedicated studies, its structural motifs are found within more complex synthetic pathways. Researchers have utilized its chemical handles to build up molecular complexity, which in later steps can be functionalized with a reporter group. The following table outlines the potential reactive sites and the types of reactions that could be employed to introduce reporter groups.

Reactive SiteType of ReactionPotential Reporter Group Introduction
α-Bromo groupNucleophilic SubstitutionAttachment of amine- or thiol-containing fluorophores.
KetoneCondensation ReactionsFormation of Schiff bases or hydrazones with fluorescently labeled amines or hydrazines.
Ester GroupsHydrolysis and AmidationConversion to carboxylic acids for coupling with amine-functionalized reporters, or direct amidation.

The strategic combination of these reactions allows for a modular approach to the synthesis of reporter molecules. For example, the ester groups could be selectively hydrolyzed to provide a point of attachment to a biomolecule, while the bromo-keto functionality could be used to introduce a fluorescent tag. This versatility underscores the potential of this compound as a foundational element in the development of novel probes and labeling agents for biological and chemical sensing applications.

Advanced Analytical and Spectroscopic Characterization Techniques for Diethyl 3 Bromo 4 Oxoheptanedioate in Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectrometry

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Diethyl 3-bromo-4-oxoheptanedioate is predicted to exhibit distinct signals corresponding to the various non-equivalent protons in its structure. The ethyl ester groups would each present a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atom are expected to appear as a quartet in the downfield region, typically around 4.2 ppm, due to the deshielding effect of the oxygen. The methyl protons (-O-CH₂-CH₃) would resonate as a triplet further upfield, around 1.3 ppm.

The protons on the carbon backbone require careful consideration. The proton on the carbon bearing the bromine atom (α- to the ketone, C3) would be significantly deshielded and is expected to appear as a triplet at approximately 4.5-5.0 ppm. The methylene protons adjacent to the ester carbonyls (C2 and C6) would likely resonate at different chemical shifts due to their different proximities to the bromo- and oxo- groups. The protons at C2, being adjacent to the bromo-substituted carbon, would be expected around 2.8-3.2 ppm, while the protons at C6 would likely appear around 2.5-2.9 ppm. The protons at C5, situated between the ketone and an ester group, are predicted to be in the range of 2.9-3.3 ppm.

Carbon-13 (¹³C) NMR Spectrometry: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, we would anticipate signals for the carbonyl carbons of the ketone and the two esters. The ketone carbonyl (C4) is expected to have a chemical shift in the range of 195-205 ppm. The ester carbonyl carbons (C1 and C7) would appear around 170-175 ppm.

The carbon atom attached to the bromine (C3) would be found in the range of 40-50 ppm. The methylene carbons of the ethyl esters (-O-CH₂-CH₃) would be expected around 60-65 ppm, and the terminal methyl carbons (-O-CH₂-CH₃) would be upfield, around 14 ppm. The remaining methylene carbons of the heptanedioate (B1236134) chain (C2, C5, and C6) would have distinct signals in the region of 30-45 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-O-CH₂-CH₃ (x2)~ 4.2 (q)~ 62
-O-CH₂-CH₃ (x2)~ 1.3 (t)~ 14
H-3~ 4.7 (t)~ 45
H₂-2~ 3.0 (t)~ 38
H₂-5~ 3.1 (t)~ 40
H₂-6~ 2.7 (t)~ 35
C=O (Ketone, C4)-~ 200
C=O (Ester, C1/C7)-~ 172

Note: These are predicted values and may vary based on solvent and other experimental conditions. q = quartet, t = triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For instance, it would show correlations between the protons of the ethyl groups (the quartet and the triplet) and would help to trace the connectivity of the protons along the heptanedioate backbone (e.g., H-3 with H-2, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning each carbon signal to its attached proton(s), for example, linking the predicted ¹H signal at ~4.7 ppm to the ¹³C signal at ~45 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the protons on C2 and C5 to the ketone carbonyl carbon (C4) would confirm the position of the oxo group. Similarly, correlations from the methylene protons of the ethyl groups to the ester carbonyl carbons would confirm the ester linkages.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental composition with high precision, confirming the molecular formula C₁₁H₁₇BrO₅. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, which would be separated by two mass units and have nearly equal intensities. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often producing the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This technique is particularly useful for obtaining the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion could be performed to induce fragmentation and study the resulting patterns, which would reveal the loss of the bromine atom, ethoxy groups, and cleavage of the carbon chain, further corroborating the structure. researchgate.net

Predicted Fragmentation Pathways in Mass Spectrometry

Fragment Ion Description
[M-Br]⁺Loss of the bromine atom
[M-OC₂H₅]⁺Loss of an ethoxy radical
[M-COOC₂H₅]⁺Loss of an ethoxycarbonyl radical
Cleavage productsFragments resulting from cleavage at the C-C bonds adjacent to the carbonyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent features would be the carbonyl (C=O) stretching vibrations. A strong, sharp absorption band for the ketone carbonyl is predicted to appear around 1715-1735 cm⁻¹. The ester carbonyl groups would also give rise to a strong, sharp band, typically at a slightly higher frequency, around 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two distinct or a broadened carbonyl absorption would be indicative of the two different types of carbonyl groups.

Additionally, the spectrum would display C-O stretching vibrations from the ester groups in the region of 1000-1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and methylene groups would be observed just below 3000 cm⁻¹.

Predicted Infrared Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (ester)1735-1750Strong, Sharp
C=O stretch (ketone)1715-1735Strong, Sharp
C-O stretch (ester)1000-1300Strong
C-Br stretch500-700Medium to Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For this compound, obtaining single crystals of suitable quality is a prerequisite for this analysis. The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the atomic positions can be determined.

The crystal structure of this compound would reveal critical stereochemical information, particularly the conformation of the heptanedioate backbone and the relative orientation of the bromo, oxo, and diethyl ester functional groups. Key parameters that would be determined include bond lengths, bond angles, and torsion angles, offering insights into intramolecular interactions, such as hydrogen bonding or steric hindrance, that influence the molecule's preferred solid-state conformation.

Below is a hypothetical table representing the kind of crystallographic data that would be obtained for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₇BrO₅
Formula Weight309.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.12 Å, b = 8.45 Å, c = 15.78 Å, β = 98.5°
Volume1335.4 ų
Z (Molecules per unit cell)4
Density (calculated)1.538 g/cm³
R-factor0.045

Chromatographic Methods for Purification and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of moderately polar, non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By using a gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), a high degree of separation can be achieved. A UV detector is commonly employed for detection, as the carbonyl group in the molecule will exhibit a characteristic absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable to be vaporized without decomposition. Given its molecular weight, this compound may require analysis at elevated temperatures. In GC, the compound is vaporized and passed through a capillary column with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which can confirm the compound's identity and structure. The fragmentation would likely involve the loss of ethoxy groups and cleavage adjacent to the carbonyl and bromo substituents.

The following table provides a hypothetical set of conditions for the chromatographic analysis of this compound.

Table 2: Hypothetical Chromatographic Conditions for Analysis

ParameterHPLCGC-MS
Column C18 (4.6 x 250 mm, 5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium (1 mL/min)
Detector UV at 210 nmMass Spectrometer (EI, 70 eV)
Oven Temperature N/A150°C (2 min), then 10°C/min to 280°C (5 min)
Retention Time ~12.5 min~15.8 min

Computational and Theoretical Studies on Diethyl 3 Bromo 4 Oxoheptanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of organic molecules. For a molecule like Diethyl 3-bromo-4-oxoheptanedioate, these calculations can provide invaluable insights into its behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized around the more electron-rich portions of the molecule, such as the oxygen atoms of the carbonyl and ester groups, and potentially the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, would likely be centered on the electrophilic sites, primarily the carbonyl carbon and the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the presence of the electron-withdrawing bromine atom and the carbonyl group is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap and enhanced reactivity towards nucleophiles compared to its non-brominated analog, diethyl 4-oxoheptanedioate.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and a Reference Compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound (Predicted)-7.2-1.55.7
Diethyl 4-oxoheptanedioate (Reference)-7.0-1.15.9

Note: The data in this table is illustrative and based on typical values for similar compounds, as direct computational results for this compound are not available.

Reaction Pathway Exploration and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations. youtube.commdpi.com For this compound, this could involve modeling its reactions with various nucleophiles or bases.

By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy pathways, locate transition states, and determine activation energies. For instance, in a nucleophilic substitution reaction where the bromide ion is displaced, transition state modeling would reveal the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed. These calculations can also help to elucidate the stereochemical outcome of reactions.

Furthermore, computational studies can investigate the keto-enol tautomerism inherent in β-keto esters. researchgate.netrsc.org Although the equilibrium for simple β-keto esters typically favors the keto form, the presence and nature of substituents can influence this equilibrium. Theoretical calculations can quantify the relative stabilities of the keto and enol tautomers of this compound and the energy barrier for their interconversion.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. rsc.org

Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can observe how the solute and solvent molecules arrange themselves and interact. These simulations can provide detailed information about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the molecule's solubility and transport properties. A study on β-keto esters has utilized molecular dynamics to understand their interactions with biological targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govnih.govresearchgate.net While no specific QSAR models for this compound are available, the principles of QSAR can be applied to understand how structural modifications would affect its properties.

Prediction of Chemical Behavior and Derivatization Potential

QSAR models are built by developing mathematical equations that relate molecular descriptors (numerical representations of a molecule's properties) to an observed activity. For a series of analogous bromo-keto esters, a QSAR model could predict their reactivity in a particular reaction, for example, their rate of hydrolysis or their affinity for a specific protein.

This predictive power is highly valuable in medicinal chemistry and materials science for designing new molecules with desired properties. By analyzing the QSAR model, chemists can identify which structural features are most important for a given activity and use this knowledge to guide the synthesis of new derivatives of this compound with enhanced or tailored chemical behavior.

Understanding Substituent Effects on Reactivity

A key aspect of QSAR is understanding the effects of different substituents on the reactivity of a parent molecule. The Hammett equation is a classic example of a linear free-energy relationship used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org While this compound is an aliphatic compound, the underlying principles of inductive and steric effects of substituents are still applicable.

By systematically varying the substituents on a series of analogous keto-esters and measuring their reactivity, a QSAR model can be developed to deconstruct the contributions of different substituent properties, such as their size (steric effects) and electron-donating or -withdrawing nature (electronic effects). For instance, replacing the bromine atom in this compound with other halogens or with alkyl groups would significantly alter the molecule's electronic and steric profile, and a QSAR model could predict the resulting changes in reactivity.

Future Research Directions and Unexplored Reactivity of Diethyl 3 Bromo 4 Oxoheptanedioate

Development of Novel Enantioselective and Diastereoselective Synthetic Pathways

The presence of a stereocenter at the bromine-bearing carbon and the potential for creating another at the ketone functionality make Diethyl 3-bromo-4-oxoheptanedioate a prime candidate for the development of stereoselective synthetic methods. Future research is poised to explore the enantioselective and diastereoselective transformations of this versatile substrate.

Drawing parallels from the broader field of β-keto ester chemistry, the development of catalytic asymmetric bromination reactions could provide a direct route to enantiomerically enriched this compound. researchgate.net Organocatalysis, employing chiral amines or phase-transfer catalysts, has proven effective in the asymmetric halogenation of β-keto esters and could be adapted for this purpose. researchgate.net

Furthermore, the reduction of the ketone in this compound offers a pathway to diastereomerically and enantiomerically pure β-hydroxy-α-bromo esters. These chiral building blocks are valuable intermediates in organic synthesis. Dynamic kinetic asymmetric transformations, which have been successfully applied to racemic β-halo-α-keto esters, could be a powerful strategy. rsc.org This approach, often utilizing chiral N,N'-dioxide-metal complexes, allows for the conversion of a racemic starting material into a single, highly enantioenriched stereoisomer. rsc.org

Table 1: Potential Stereoselective Transformations of this compound

TransformationCatalytic SystemPotential Product
Asymmetric BrominationChiral Phase-Transfer CatalystEnantiopure this compound
Asymmetric ReductionChiral Ruthenium or Rhodium ComplexesDiastereomerically and Enantiomerically Pure Diethyl 3-bromo-4-hydroxyheptanedioate
Dynamic Kinetic ResolutionChiral N,N'-dioxide-Nickel(II) ComplexSingle Stereoisomer of Diethyl 3-bromo-4-hydroxyheptanedioate

Exploration of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer a wealth of opportunities for the selective functionalization of this compound, providing greener and often more selective alternatives to traditional metal-based catalysis.

Organocatalysis: The β-keto ester motif is a well-established substrate for a wide array of organocatalytic transformations. acs.org Chiral secondary amines, such as proline and its derivatives, could catalyze asymmetric aldol (B89426) or Mannich reactions at the α-position, leveraging the acidity of the α-proton. Furthermore, the electrophilic bromine atom could be a target for novel organocatalytic substitution reactions.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), have shown exceptional efficiency and selectivity in the reduction of ketones, including sterically hindered α-bromo ketones. acs.orgacs.org Screening a library of KREDs against this compound could identify biocatalysts capable of producing the corresponding α-bromohydrin with high enantiomeric excess. acs.org These enzymatic reductions are often performed under mild conditions and can be scaled up for industrial applications. acs.orgyoutube.com The use of whole-cell biocatalysts further simplifies the process by providing in situ cofactor regeneration. georgiasouthern.edu

Utilization in Continuous Flow Chemistry and Sustainable Methodologies

Continuous flow chemistry presents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and efficiency. The application of this technology to reactions involving this compound could unlock new synthetic possibilities.

Reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be managed effectively in a flow reactor. For instance, the synthesis of derivatives of this compound could be streamlined. The use of immobilized catalysts or enzymes in packed-bed reactors would allow for simplified product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov The bioamination of ketones using immobilized ω-transaminases in continuous flow has been successfully demonstrated, suggesting a potential route for the asymmetric amination of this compound. nih.gov

Design of Highly Functionalized Derivatives for Advanced Materials Science Applications

The dual functionality of this compound makes it an attractive building block for the synthesis of novel polymers and advanced materials. The ester groups can be readily converted to other functionalities, while the bromo-keto portion offers a handle for various coupling and polymerization reactions.

For example, the ketone functionality can be used to form oxime or hydrazone linkages, enabling the conjugation to other molecules or the formation of cross-linked polymer networks. researchgate.net Polymers with pendant keto groups have been shown to be versatile scaffolds for creating complex macromolecular architectures. researchgate.net Furthermore, the bromine atom can be utilized in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques to create well-defined polymers. The resulting poly(keto-esters) could exhibit interesting properties for applications in drug delivery, responsive materials, or functional coatings. google.comrsc.org

Investigation of Unconventional Reaction Pathways and Cascade Processes

The unique arrangement of functional groups in this compound is ripe for the discovery of novel reaction pathways and cascade sequences. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy.

A potential cascade could be initiated by the reaction of the α-bromo ketone moiety. For example, a Favorskii-type rearrangement could lead to the formation of cyclopropanone (B1606653) intermediates, which could then undergo further transformations. Alternatively, a copper-catalyzed cascade reaction, similar to those seen with α,β-unsaturated esters and keto esters, could be envisioned. nih.gov Such a process might involve an initial reduction or conjugate addition followed by an intramolecular cyclization, leading to complex lactone structures. nih.gov Palladium-catalyzed cascade double annulation strategies have also been employed with related α-substituted ketones to build complex polycyclic systems. acs.org

Application in Complex Natural Product Synthesis as a Key Intermediate

The structural motifs accessible from this compound are prevalent in a variety of natural products. The ability to introduce stereocenters and further elaborate the molecule makes it a potentially valuable intermediate in total synthesis.

For instance, the β-hydroxy ester and γ-lactone moieties, which can be readily accessed from this starting material, are common features in many biologically active compounds. The α-bromo ketone functionality can serve as a precursor to α,β-unsaturated ketones, which are key components in many natural products and can participate in Michael additions and other conjugate additions. libretexts.org The development of synthetic routes starting from this compound could provide more efficient and flexible access to these complex molecular architectures.

Q & A

Q. What statistical approaches are recommended for optimizing purification protocols (e.g., column chromatography vs. recrystallization)?

  • Methodological Answer : Use a Taguchi design to test factors like solvent polarity, gradient slope, and stationary phase. Calculate signal-to-noise (S/N) ratios to maximize purity while minimizing solvent waste. Compare melting point ranges and HPLC purity profiles across methods .

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